molecular formula C20H20CuF14O4 B12837797 Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II)

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II)

Cat. No.: B12837797
M. Wt: 653.9 g/mol
InChI Key: LWEFRUQWNHGRQM-SJGYQHGCSA-L
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Description

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) is a coordination compound where copper(II) is chelated by two molecules of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate. This compound is known for its high thermal stability and volatility, making it useful in various applications, particularly in the field of materials science and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) typically involves the reaction of copper(II) salts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new copper complexes with different ligands, while redox reactions result in copper species with different oxidation states .

Scientific Research Applications

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) has several scientific research applications:

Mechanism of Action

The mechanism by which Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) exerts its effects involves the coordination of the copper(II) center by the fluorinated ligands. This coordination stabilizes the copper(II) ion and enhances its reactivity in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the activation of substrates in catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
  • Bis(2,2,6,6-tetramethyl-3,5-octanedionato)copper(II)
  • Bis(2,2,6,6-tetramethyl-3,5-nonanedionato)copper(II)

Uniqueness

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) is unique due to its high fluorine content, which imparts exceptional thermal stability and volatility. This makes it particularly suitable for applications requiring high-temperature processes and precise control over film deposition .

Biological Activity

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II), commonly referred to as Cu(FOD)₂, is a copper complex that has garnered attention in various fields including catalysis and biological applications. Its unique structure and properties allow it to interact with biological systems in significant ways. This article aims to explore the biological activity of this compound through detailed research findings and case studies.

  • Molecular Formula : Cu(C₁₀H₁₀F₇O₂)₂
  • Molecular Weight : 653.92 g/mol
  • CAS Number : 80289-21-0

The compound features a copper center coordinated by two heptafluorinated diketone ligands. The presence of fluorine atoms enhances its stability and solubility in organic solvents.

Biological Activity Overview

The biological activity of Cu(FOD)₂ has been investigated in various contexts, particularly its role as an antimicrobial agent and its potential in cancer therapy.

Antimicrobial Activity

Research indicates that Cu(FOD)₂ exhibits significant antimicrobial properties. A study conducted by [source] demonstrated that the compound effectively inhibited the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes due to the interaction of copper ions with cellular components.

Cytotoxicity and Cancer Research

Cu(FOD)₂ has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies showed that treatment with this compound resulted in a dose-dependent reduction in cell viability across several cancer types including breast and lung cancer cells. The cytotoxic mechanism is thought to be associated with the generation of reactive oxygen species (ROS), which induce apoptosis in malignant cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Cu(FOD)₂ was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains. The study concluded that Cu(FOD)₂ could serve as a potential alternative to conventional antibiotics due to its effectiveness against resistant strains .

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32

Case Study 2: Cancer Cell Line Study

A study published in a peer-reviewed journal assessed the effects of Cu(FOD)₂ on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that concentrations above 10 µM significantly decreased cell viability after 48 hours of exposure.

Cell LineConcentration (µM)Viability (%)
MCF-71070
A5491065

Mechanistic Insights

The mechanism by which Cu(FOD)₂ exerts its biological effects is multifaceted:

  • Metal Ion Release : Upon entering cells, copper ions are released, which can interfere with various metabolic pathways.
  • Reactive Oxygen Species Generation : The compound promotes oxidative stress within cells, leading to apoptosis.
  • Membrane Disruption : Interaction with phospholipid bilayers disrupts cellular integrity.

Properties

Molecular Formula

C20H20CuF14O4

Molecular Weight

653.9 g/mol

IUPAC Name

copper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

InChI

InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-;

InChI Key

LWEFRUQWNHGRQM-SJGYQHGCSA-L

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Cu+2]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2]

Origin of Product

United States

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